molecular formula C14H16N2S B8393502 1-Phenyl-2-methylthio-4,5,6,7-tetrahydrobenzimidazole

1-Phenyl-2-methylthio-4,5,6,7-tetrahydrobenzimidazole

Cat. No.: B8393502
M. Wt: 244.36 g/mol
InChI Key: VVIJKPFGSHYOAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-2-methylthio-4,5,6,7-tetrahydrobenzimidazole is a useful research compound. Its molecular formula is C14H16N2S and its molecular weight is 244.36 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H16N2S

Molecular Weight

244.36 g/mol

IUPAC Name

2-methylsulfanyl-1-phenyl-4,5,6,7-tetrahydrobenzimidazole

InChI

InChI=1S/C14H16N2S/c1-17-14-15-12-9-5-6-10-13(12)16(14)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3

InChI Key

VVIJKPFGSHYOAA-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(N1C3=CC=CC=C3)CCCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.36 g (12 mmol) of 1-phenyl-4,5,6,7-tetrahydro-1H-benzimidazole are placed in a 100-ml three-necked flask under nitrogen, 20 ml of tetrahydrofuran are added and then the mixture is cooled to −78° C. 9 ml (14.3 mmol) of a 1.6 N butyllithium solution in hexane are then slowly added. The mixture is stirred at −80° C. for 5 minutes and then the temperature is allowed to rise to −20° C. and the mixture is stirred for a further 45 minutes at this temperature. The reaction medium is then cooled to −80° C. and a solution of 2.24 g (24 mmol) of dimethyl disulphide diluted in 10 ml of tetrahydrofuran is introduced into it dropwise. When the addition is complete, the medium is allowed to return to room temperature. It is then cooled to 0° C. before gently introducing 15 ml of water and then 15 ml of ethyl acetate. The phases are separated and then the aqueous phase is extracted twice with 10 ml of ethyl acetate. The combined organic phases are washed twice with 10 ml of water, once with 5 ml of brine and then dried over MgSO4 and concentrated under vacuum. The crude reaction product is purified on a silica gel using, as eluting solution, a methanol gradient from 1 to 2% in dichloromethane. 2.17 g of 1-phenyl-2-methylthio-4,5,6,7-tetrahydrobenzimidazole are obtained. Yield=74% (m.p.=112° C.).
Name
1-phenyl-4,5,6,7-tetrahydro-1H-benzimidazole
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2.24 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
15 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
15 mL
Type
solvent
Reaction Step Six

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